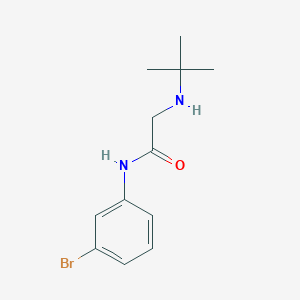
2-(Furan-3-carboxamido)-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-carboxamido)-2-methylpentanoic acid is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-carboxamido)-2-methylpentanoic acid typically involves the reaction of 2-furoic acid with an appropriate amine under specific conditions. One common method involves the use of microwave-assisted synthesis, where 2-furoic acid is reacted with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor at 90°C for about 10 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-carboxamido)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents for hydrogenation, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(Furan-3-carboxamido)-2-methylpentanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel antibacterial and antiviral agents due to its ability to inhibit specific enzymes and pathways.
Biology: The compound is studied for its potential effects on various biological processes and its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-(Furan-3-carboxamido)-2-methylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Furan-3-carboxamido)-2-methylpentanoic acid include other furan derivatives such as:
- Furan-2-carboxamide
- Furan-3-carboxamide
- Substituted furan-carboxamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique biological and chemical properties.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(furan-3-carbonylamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-3-5-11(2,10(14)15)12-9(13)8-4-6-16-7-8/h4,6-7H,3,5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
PXESCESKERVOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



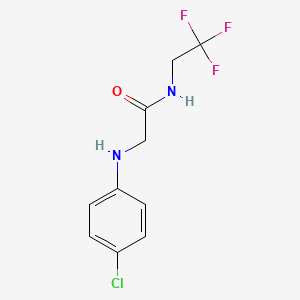
![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
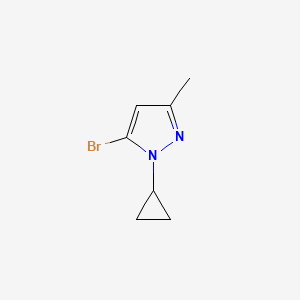

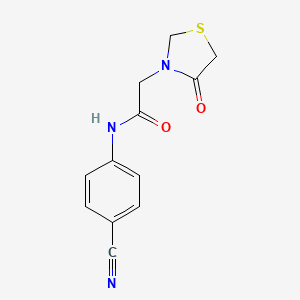
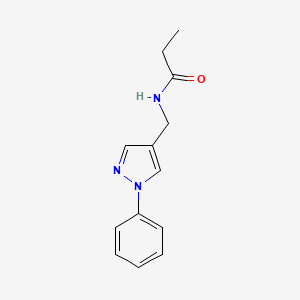
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)

![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)


![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
